N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide
Overview
Description
N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide is a useful research compound. Its molecular formula is C23H22N6OS2 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide is 462.12965169 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : Benzothiazole derivatives, similar to the compound , have been studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors are known for their stability and high efficiency in preventing steel corrosion, potentially through both physical and chemical adsorption onto surfaces (Hu et al., 2016).
Drug Design and CDK2 Inhibition : In the context of drug design, related benzothiazole compounds have been explored for their potential as CDK2 inhibitors. These inhibitors are developed through structure-based drug design, showing significant potency and selectivity, essential in cancer therapy (Vulpetti et al., 2006).
Psychotropic and Anti-inflammatory Properties : Some N-benzothiazol derivatives demonstrate notable psychotropic and anti-inflammatory activities, along with selective cytotoxic effects on tumor cell lines. These properties make them potential candidates for medical applications in neuroscience and oncology (Zablotskaya et al., 2013).
Antimicrobial and Antifungal Agents : Benzothiazole derivatives have been synthesized and characterized for their antimicrobial and antifungal activities. These compounds, by virtue of their structural characteristics, hold promise as effective agents against various bacterial and fungal strains (Patel & Baldaniya, 2016).
Insecticidal Activity : Related benzothiazole compounds have been investigated for their potential as insecticidal agents. These studies focus on modifying benzoheterocyclic groups to enhance insecticidal properties, demonstrating efficacy against common pests (Sawada et al., 2003).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS2/c1-4-17(21(30)26-22-24-15-10-6-8-12-18(15)32-22)31-23-25-20-19(27-28-23)14-9-5-7-11-16(14)29(20)13(2)3/h5-13,17H,4H2,1-3H3,(H,24,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPASIMZUOOIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC4=C(C5=CC=CC=C5N4C(C)C)N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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